N-Vinyl-2-pyrrolidone

Thermoresponsive polymers LCST Biomedical materials

NVP (88-12-0) is a strategic, high-reactivity vinyl monomer with a unique five-membered lactam ring that ensures radical copolymerization kinetics and complete, temperature-independent water solubility. Unlike its analog N-vinylcaprolactam (NVCL), which phase-separates near 36°C, its homopolymer (PVP) remains fully miscible—critical for reliable pharmaceutical excipients, UV-curable hydrogels, and consistent cold-flow fuel additives. Procure high-purity (≥99%) NVP stabilized for production, with documented electron-donor character. Verify lot-specific specifications to meet your exact performance requirements.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 88-12-0
Cat. No. B041746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Vinyl-2-pyrrolidone
CAS88-12-0
Synonyms1-Ethenyl-2-pyrrolidinone;  1-Vinyl-2-pyrrolidinone;  1-Ethenyl-2-pyrrolidinone;  1-Vinyl-2-pyrrolidinone;  1-Vinyl-2-pyrrolidone;  1-Vinylpyrrolidinone;  Aronix M 150;  N-V 2RC;  N-VP;  N-Vinyl-2-pyrrolidinone;  N-Vinyl-2-pyrrolidone;  N-Vinylpyrrolidone;  N-Vi
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC=CN1CCCC1=O
InChIInChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
InChIKeyWHNWPMSKXPGLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and many organic solvents
In water, 5.2X10+4 mg/L @ 25 °C /Estimated/
Solubility in water: very good

N-Vinyl-2-pyrrolidone (NVP) CAS 88-12-0: Monomer Properties, Polymerization Behavior, and Industrial Specifications


N-Vinyl-2-pyrrolidone (NVP) is a vinyl monomer featuring a five-membered lactam ring directly attached to a polymerizable vinyl group, which imparts unique electron-donor character in radical copolymerization and exceptional water miscibility. NVP is a colorless liquid with a melting point of 13–14 °C, boiling point of 92–95 °C (at 11 mm Hg), density of 1.04 g/mL at 25 °C, and solubility in water of 52.1 g/L (25 °C) or completely miscible depending on the source . The homopolymer poly(N-vinylpyrrolidone) (PVP) exhibits a glass transition temperature (Tg) of 168 °C and thermal stability up to 380 °C [1]. NVP is primarily used as a monomer in the production of PVP and its copolymers for applications in pharmaceuticals, UV-curable coatings, and hydrogels.

N-Vinyl-2-pyrrolidone (NVP) Substitution Risks: Why Closely Related Vinyl Amides Cannot Be Interchanged


Despite structural similarities among N-vinyl amide monomers, substitution of NVP with analogs such as N-vinylcaprolactam (NVCL), N-vinylimidazole (NVIM), or vinyl acetate (VAc) leads to marked differences in copolymerization kinetics, thermoresponsive behavior, and end-use performance. The five-membered lactam ring of NVP confers a distinct reactivity profile in radical copolymerization compared to the seven-membered ring of NVCL or the imidazole moiety of NVIM [1]. Furthermore, NVP-derived polymers lack a lower critical solution temperature (LCST) near physiological conditions, whereas NVCL-based polymers exhibit LCST behavior at approximately 36 °C, fundamentally altering the suitability for thermoresponsive applications [2]. In fuel additive applications, NVP-containing copolymers demonstrate different cold flow improvement performance compared to NVIM- and NVCL-containing analogs [3]. These quantifiable differences necessitate careful monomer selection based on application-specific requirements.

N-Vinyl-2-pyrrolidone (NVP) Quantified Differentiation: Comparative Reactivity, Thermal Response, and Safety Data


NVP vs. N-Vinylcaprolactam (NVCL): Thermoresponsive Behavior of Derived Polymers

Poly(N-vinylcaprolactam) (PNVCL) exhibits a lower critical solution temperature (LCST) of approximately 36 °C in water, enabling thermoresponsive phase separation near physiological temperatures, whereas poly(N-vinylpyrrolidone) (PNVP) derived from NVP does not display LCST behavior and remains water-soluble across all relevant temperatures [1] [2]. This distinction is critical for applications requiring temperature-triggered drug release or switchable materials.

Thermoresponsive polymers LCST Biomedical materials

NVP vs. NVIM and NVCL in Pour Point Depressants: Diesel Cold Flow Improvement Performance

In a head-to-head comparison of tetradecyl methacrylate (C14MC) copolymers with NVP, N-vinylimidazole (NVIM), and NVCL, the C14MC-NVIM copolymer (9:1 molar ratio) at 2000 ppm provided the best cold flow improvement, with decreases in cold filter plugging point (CFPP) of 13 °C and solid point (SP) of 26 °C [1]. The C14MC-NVP copolymer exhibited reduced performance relative to the NVIM-containing analog, indicating that NVP is not the optimal choice for this specific fuel additive application.

Fuel additives Pour point depressants Copolymer performance

NVP vs. Vinyl Acetate (VAc): Reactivity Ratios in Copolymerization

In RAFT copolymerization of NVP and VAc, the monomer reactivity ratios determined by Fineman-Ross and Kelen-Tüdos methods indicate that NVP incorporates into the copolymer chain with significantly higher probability than VAc [1]. This preferential incorporation necessitates careful feed ratio control to achieve targeted copolymer compositions.

Copolymerization kinetics Reactivity ratios Polymer composition control

NVP Acute Toxicity: Oral LD50 in Mouse Compared to Dermal LD50 in Rabbit

NVP exhibits route-dependent acute toxicity with oral LD50 in mouse of 940 mg/kg [1] and dermal LD50 in rabbit of 560 mg/kg [2]. Inhalation LC50 in rat (4 h) is 3.07 mg/L [1]. These values classify NVP as harmful if swallowed, in contact with skin, or inhaled, requiring appropriate personal protective equipment during handling.

Safety assessment Toxicology Monomer handling

NVP Hydrogel Swelling and Diffusion: Non-Fickian Water Transport Characteristics

Gamma-irradiated PVP hydrogels exhibit non-Fickian water diffusion with diffusion coefficients ranging from 6.56 × 10⁻⁷ to 2.51 × 10⁻⁷ cm²/min, whereas PVP/persulfate hydrogels show slightly lower diffusion coefficients of 6.09 × 10⁻⁷ to 2.14 × 10⁻⁷ cm²/min [1]. This difference arises from variations in crosslink density and network structure.

Hydrogels Swelling behavior Diffusion kinetics

NVP Polymerization Kinetics: Activation Energy and Initiator Dissociation Constant

The radical polymerization of NVP in dioxane at 60 °C using diphenyl ditelluride as initiator follows ideal kinetics (Rp ∝ [DPDT]⁰·⁵[NVP]) with an activation energy of 46 kJ mol⁻¹ and initiator dissociation constant of 1.1 × 10⁻¹¹ s⁻¹ [1]. These kinetic parameters are essential for reactor design and process control in industrial polymerization.

Radical polymerization Kinetics Process optimization

N-Vinyl-2-pyrrolidone (NVP) Optimal Application Scenarios Based on Comparative Evidence


Synthesis of Water-Soluble, Non-Thermoresponsive Polymers for Biomedical Excipients

NVP is the monomer of choice for producing polyvinylpyrrolidone (PVP) and its copolymers intended as pharmaceutical excipients, where consistent water solubility across all physiologically relevant temperatures is required. Unlike NVCL-based polymers that undergo phase separation near 36 °C, PNVP remains fully soluble, ensuring uniform drug release profiles and formulation stability [1].

UV-Curable Coatings and Inks Requiring High Reactivity and Water Compatibility

The complete water miscibility and high reactivity of NVP in radical polymerization make it an ideal reactive diluent for UV-curable formulations where low viscosity, fast cure speed, and compatibility with aqueous systems are required . Its electron-donor character facilitates copolymerization with electron-acceptor monomers, enabling tailored coating properties.

Hydrogel Fabrication with Tunable Swelling and Diffusion Characteristics

Gamma-irradiation of NVP yields PVP hydrogels with non-Fickian water diffusion behavior and diffusion coefficients in the range of 2.51–6.56 × 10⁻⁷ cm²/min, which can be further modulated by incorporating persulfate (reducing coefficients to 2.14–6.09 × 10⁻⁷ cm²/min) [2]. This tunability is valuable for designing wound dressings and controlled-release matrices where precise water transport kinetics are critical.

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